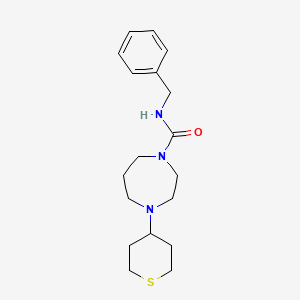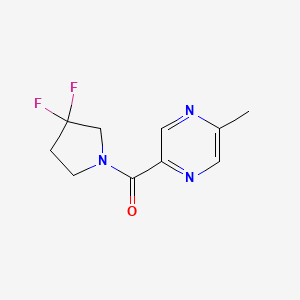
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide (NBTDC) is a synthetic compound belonging to the group of diazepane carboxamides. It is a white powder with a molecular weight of 303.4 g/mol and a melting point of approximately 150-153°C. NBTDC has been studied extensively in the fields of organic synthesis and medicinal chemistry. It has been used in the synthesis of various pharmaceuticals and has been found to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has been extensively studied in the fields of organic synthesis and medicinal chemistry. It has been used in the synthesis of various pharmaceuticals and has been found to have a wide range of biological activities. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been studied for its potential use in cancer therapy, as an anti-ulcer agent, and as an anti-diabetic agent.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is not yet fully understood. However, it is thought to act by inhibiting the activity of certain enzymes involved in the metabolism of proteins and carbohydrates. In addition, it is believed to act as an antioxidant and to inhibit the activity of certain enzymes involved in the synthesis of lipids.
Biochemical and Physiological Effects
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been studied for its potential use in cancer therapy, as an anti-ulcer agent, and as an anti-diabetic agent. It has also been found to have a protective effect on the liver, to reduce the risk of cardiovascular disease, and to reduce the risk of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of biological activities. However, it is important to note that it is not approved for human use and thus should only be used in laboratory experiments. In addition, it can be toxic in high concentrations, so caution should be taken when using it in experiments.
Direcciones Futuras
There are several potential future directions for research involving N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide. These include further studies into its potential use in cancer therapy, as an anti-ulcer agent, and as an anti-diabetic agent. In addition, further research could be done into its mechanism of action, as well as its potential use as an antioxidant and its ability to inhibit the activity of certain enzymes involved in the synthesis of lipids. Finally, further research could be done into its potential use as an anti-inflammatory, anti-bacterial, and anti-fungal agent.
Métodos De Síntesis
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is synthesized in two steps. In the first step, 4-thian-4-yl-1,4-diazepane is reacted with benzyl bromide in the presence of a base such as potassium carbonate. This reaction produces N-benzyl-4-(thian-4-yl)-1,4-diazepane. The second step involves the reaction of N-benzyl-4-(thian-4-yl)-1,4-diazepane with ethyl chloroformate in the presence of a base such as sodium hydroxide. This reaction produces N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide.
Propiedades
IUPAC Name |
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c22-18(19-15-16-5-2-1-3-6-16)21-10-4-9-20(11-12-21)17-7-13-23-14-8-17/h1-3,5-6,17H,4,7-15H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYQJXNUCKXXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCC2=CC=CC=C2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6428522.png)
![4-fluoro-3-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6428539.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B6428547.png)
![2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6428558.png)
![5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428560.png)
![N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B6428575.png)
![5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428580.png)
![N-[4-({2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl}sulfonyl)phenyl]acetamide](/img/structure/B6428585.png)
![1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate](/img/structure/B6428586.png)
![3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B6428591.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B6428594.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B6428601.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6428606.png)